2-(3,4-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
2-(3,4-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine trione core substituted with a 3,4-dimethoxyphenyl group at position 2 and a propargyl (prop-2-yn-1-yl) group at position 3. Benzothiadiazine derivatives are historically associated with diuretic and antihypertensive activities, though structural modifications can expand their pharmacological profiles .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-prop-2-ynyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-4-11-19-14-7-5-6-8-17(14)26(22,23)20(18(19)21)13-9-10-15(24-2)16(12-13)25-3/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVXUDEXSBKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Molecular Formula : C18H16N2O5S
- Molecular Weight : 368.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems and may act as an agonist or antagonist at specific receptors. The compound's structure suggests that it may interact with enzymes involved in metabolic pathways or influence ion channel activity.
Biological Activities
Research has documented several biological activities associated with this compound:
Antioxidant Activity
Studies indicate that the compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by modulating neuroinflammatory responses and promoting neuronal regeneration.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1: Antioxidant Activity | Demonstrated a significant reduction in ROS levels in cultured neuronal cells treated with the compound. |
| Study 2: Anticancer Activity | Reported a dose-dependent inhibition of cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells). |
| Study 3: Neuroprotective Effects | Showed improved outcomes in animal models of Alzheimer's disease when treated with the compound. |
Comparison with Similar Compounds
Key Observations:
- However, the propargyl group may counteract this by introducing moderate lipophilicity.
- Synthetic Accessibility : The ethyl-substituted derivative has the lowest SAS (2.9), reflecting simpler synthesis, while bulkier groups (e.g., 2-chlorophenylmethyl ) raise SAS due to synthetic complexity.
- Pharmacokinetics : The benzyl-substituted analog exhibits balanced logP (~3.0), suggesting favorable membrane permeability, whereas the chloro-methylphenyl analog ’s higher logP (~3.2) may enhance tissue penetration but reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
